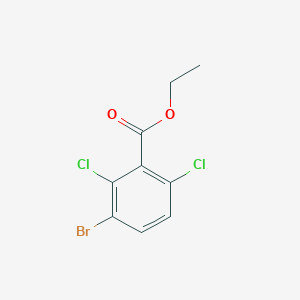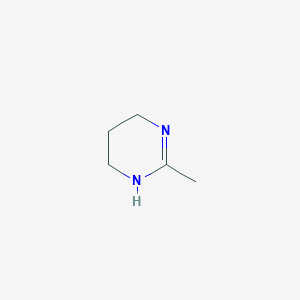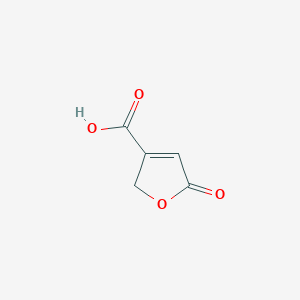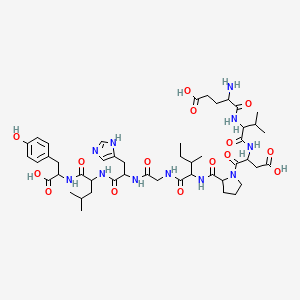![molecular formula C18H25N3O2 B15095910 N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide](/img/structure/B15095910.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide is a synthetic compound that features an imidazole ring and a benzamide moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules The benzamide moiety is a common structural component in various pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the imidazole ring.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-hydroxybenzoic acid with pentyl bromide to form 4-(pentyloxy)benzoic acid, which is then converted to the corresponding benzoyl chloride.
Coupling Reaction: Finally, the imidazole derivative and the benzoyl chloride are coupled under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The propyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activity of imidazole-containing compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide
- N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide
- N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-nitrobenzoyl)amino]benzamide
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide is unique due to the presence of the pentyloxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug development and other scientific research applications.
Eigenschaften
Molekularformel |
C18H25N3O2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-(3-imidazol-1-ylpropyl)-4-pentoxybenzamide |
InChI |
InChI=1S/C18H25N3O2/c1-2-3-4-14-23-17-8-6-16(7-9-17)18(22)20-10-5-12-21-13-11-19-15-21/h6-9,11,13,15H,2-5,10,12,14H2,1H3,(H,20,22) |
InChI-Schlüssel |
XWBAJIUUMXVWBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol,2-[[4-[2-(4-hexyl-5-nitro-2-thiazolyl)diazenyl]phenyl](4,4,4-trifluorobutyl)amino]-](/img/structure/B15095830.png)




![N-benzyl[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B15095856.png)
![(2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one](/img/structure/B15095865.png)
![2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2,3-dihydro-benzo[1,4]dioxin-6-yl)-amide](/img/structure/B15095872.png)

![N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15095884.png)



![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester](/img/structure/B15095927.png)
